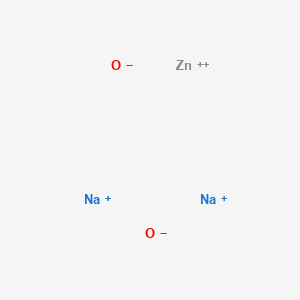

Zincate (ZnO22-), disodium

Beschreibung

Disodium zincate, with the chemical formula Na₂ZnO₂ and CAS number 12034-31-0, is an ionic compound formed by the reaction of zinc oxide (ZnO) with sodium hydroxide (NaOH) under alkaline conditions. The reaction proceeds as: ZnO(s) + 2NaOH(aq) → Na₂ZnO₂(aq) + H₂O(l) .

The zincate ion (ZnO₂²⁻) is the anionic component, though in aqueous solutions, it likely exists as a hydrated complex ion, such as [Zn(OH)₄]²⁻ . This compound is soluble in water and plays critical roles in electrochemical systems, such as zinc-air flow batteries (ZAFB), where it participates in redox cycles to store and release energy . Its amphoteric nature allows it to interact with both acids and bases, making it versatile in industrial and materials science applications .

Eigenschaften

CAS-Nummer |

12034-31-0 |

|---|---|

Molekularformel |

Na2O2Zn |

Molekulargewicht |

143.36834 |

Synonyme |

disodium zinc dioxide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Step Acid-Base Neutralization

Zinc salts such as ZnCl₂ or ZnSO₄ are first dissolved in hydrochloric acid (HCl), followed by neutralization with NaOH:

Procedure :

Optimization Parameters

-

pH Control : Maintaining pH > 13 ensures complete conversion to ZnO₂²⁻.

-

Stoichiometry : A molar ratio of Zn²⁺:OH⁻ = 1:4 is critical to avoid residual hydroxide phases.

-

Centrifugation : Post-reaction centrifugation at 9,000 rpm removes unreacted solids.

Electrochemical Synthesis

Electrochemical methods offer a solvent-free route to disodium zincate, utilizing zinc metal as an anode in a NaOH electrolyte.

Electrolysis Setup

-

Anode : Zinc metal

-

Cathode : Platinum or stainless steel

-

Electrolyte : 5–10 M NaOH

-

Voltage : 2–4 V

The overall reaction is:

Advantages :

High-Temperature Molten Salt Synthesis

For refractory ZnO sources, molten NaOH at 300–400°C facilitates rapid zincate formation. This method is ideal for calcined ZnO, which resists dissolution in aqueous NaOH.

Procedure

-

Mix ZnO with NaOH in a 1:3 molar ratio.

-

Heat in a nickel crucible at 320°C under argon for 2 hours.

-

Cool and dissolve the product in water, followed by filtration to remove unreacted NaOH.

Yield : >95% for calcined ZnO.

Analytical Validation of Zincate Formation

Quantitative analysis of disodium zincate relies on EDTA titrimetry and spectroscopic techniques.

EDTA Titration

-

Acidify the zincate solution to convert ZnO₂²⁻ to Zn²⁺:

-

Titrate with standardized EDTA (0.01000 M) using xylenol orange indicator.

-

Calculate zinc content via:

Spectroscopic Characterization

-

XRD : Confirms hexagonal wurtzite structure of ZnO by-products.

-

UV-Vis : Absorption peaks at 370 nm indicate ZnO nanoparticle contamination, necessitating purification.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Purity (%) | Energy Intensity |

|---|---|---|---|---|

| Alkaline Fusion | 300°C, 2 h | 92–95 | 85–90 | High |

| Precipitation | RT, pH 13 | 80–88 | 90–95 | Moderate |

| Electrochemical | 4 V, 5 M NaOH | 75–82 | 98+ | Low |

| Molten Salt | 320°C, Argon | 95+ | 88–92 | Very High |

Analyse Chemischer Reaktionen

Types of Reactions: Sodium zincate undergoes various chemical reactions, including:

Oxidation and Reduction: Sodium zincate can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: It can undergo substitution reactions where the zincate ion is replaced by other anions or cations.

Common Reagents and Conditions:

Oxidizing Agents: Sodium zincate can react with oxidizing agents such as hydrogen peroxide to form zinc oxide and water.

Reducing Agents: It can be reduced by strong reducing agents like sodium borohydride to form elemental zinc.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Sodium zincate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of other zinc compounds and as a catalyst in organic reactions.

Biology: Sodium zincate is used in biological research for its antimicrobial properties and as a source of zinc in nutrient media.

Industry: Sodium zincate is used in the production of zinc oxide nanoparticles, which have applications in electronics, optics, and as catalysts in chemical reactions

Wirkmechanismus

The mechanism of action of sodium zincate involves its ability to release zinc ions in solution, which can interact with various molecular targets and pathways:

Catalytic Role: Zinc ions can act as catalysts in enzymatic reactions, facilitating the conversion of substrates to products.

Structural Role: Zinc ions play a structural role in stabilizing the conformation of proteins and nucleic acids.

Regulatory Role: Zinc ions can regulate the activity of various enzymes and transcription factors, influencing cellular processes such as gene expression and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Sodium Aluminate (NaAlO₂)

Structural and Chemical Similarities :

- Both disodium zincate and sodium aluminate are products of amphoteric oxides reacting with strong bases. For example: ZnO + 2NaOH → Na₂ZnO₂ + H₂O Al₂O₃ + 2NaOH → 2NaAlO₂ + H₂O .

- Both compounds form soluble salts in water, facilitating their use in aqueous electrochemical systems.

Key Differences :

| Property | Disodium Zincate (Na₂ZnO₂) | Sodium Aluminate (NaAlO₂) |

|---|---|---|

| Anion | ZnO₂²⁻ or [Zn(OH)₄]²⁻ | AlO₂⁻ or [Al(OH)₄]⁻ |

| Charge of Anion | -2 | -1 |

| Applications | Energy storage (ZAFB) | Water treatment, ceramics |

Behavior in Solution :

- At high pH, zincate ions (ZnO₂²⁻) dominate, while aluminate ions (AlO₂⁻) form stable complexes. Sodium aluminate is less prone to hydrolysis compared to zincate, affecting their respective roles in corrosion inhibition .

Potassium Zincate (K₂ZnO₂)

Structural Similarities :

- Potassium zincate shares the same zincate anion (ZnO₂²⁻) but uses K⁺ instead of Na⁺. Its molecular formula is often represented as H₈K₂O₄Zn²⁺, indicating hydration in solution .

Comparative Properties :

| Property | Disodium Zincate (Na₂ZnO₂) | Potassium Zincate (K₂ZnO₂) |

|---|---|---|

| Cation | Na⁺ | K⁺ |

| Molecular Weight | 143.4 g/mol | 215.6 g/mol |

| Solubility | High in water | Slightly lower due to K⁺ size |

Sodium Phosphate (Na₃PO₄)

Functional Contrasts :

- While sodium phosphate (Na₃PO₄) is used in corrosion inhibition, its mechanism differs significantly from disodium zincate.

- Zincate Advantage: At high pH, ZnO₂²⁻ remains soluble, preventing localized corrosion. In contrast, phosphate ions (PO₄³⁻) form insoluble Zn₃(PO₄)₂ in solution, which is less effective at forming protective surface layers .

Efficiency Data :

| Compound | Corrosion Inhibition Efficiency |

|---|---|

| Disodium Zincate | High (due to soluble complexes) |

| Sodium Phosphate | Lower (precipitates in solution) |

Magnesium Phosphate (Mg₃(PO₄)₂)

Structural Differences :

- Magnesium phosphate is a fully ionic compound (Mg²⁺ and PO₄³⁻), lacking the covalent bonding present in the zincate ion (O–Zn–O covalent bonds) .

| Property | Disodium Zincate (Na₂ZnO₂) | Magnesium Phosphate (Mg₃(PO₄)₂) |

|---|---|---|

| Bonding | Ionic + covalent | Purely ionic |

| Solubility | Water-soluble | Insoluble in water |

Q & A

Q. What are the standard laboratory methods for synthesizing disodium zincate (Na₂ZnO₂)?

Disodium zincate is synthesized by reacting zinc metal or zinc oxide with a concentrated sodium hydroxide solution. A typical reaction involves: Zn + 2NaOH → Na₂ZnO₂ + H₂↑ Key variables include temperature (60–80°C), NaOH concentration (≥6 M), and reaction time (1–2 hours). Characterization via X-ray diffraction (XRD) confirms the crystalline structure, while transmission electron microscopy (TEM) assesses nanoparticle morphology .

Q. How can disodium zincate be distinguished from other zinc complexes (e.g., zinc hydroxide)?

Disodium zincate is distinguished by its solubility in excess NaOH (forming a clear solution) and its characteristic XRD peaks (e.g., d-spacing at ~4.2 Å). In contrast, zinc hydroxide precipitates in neutral or weakly basic conditions and dissolves only in strong bases. Spectroscopic methods like FT-IR can identify ZnO₂²⁻ vibrational modes (~450 cm⁻¹) .

Q. What analytical techniques are recommended for quantifying disodium zincate in solution?

- Potentiometric titration with a solid-state membrane sensor detects Zn²+ ions after acid dissolution of ZnO₂²⁻.

- UV-Vis spectroscopy measures absorbance at 270 nm (attributed to charge-transfer transitions in ZnO₂²⁻).

- Inductively coupled plasma optical emission spectrometry (ICP-OES) provides precise quantification of zinc content .

Advanced Research Questions

Q. How do synthesis conditions (e.g., NaOH:Zn molar ratio) influence disodium zincate crystallinity and stability?

Excess NaOH (molar ratio >3:1) promotes ZnO₂²⁻ formation but may lead to sodium carbonate contamination in humid environments. A 2:1 ratio yields pure Na₂ZnO₂, while lower ratios favor Zn(OH)₂ intermediates. Stability studies show that Na₂ZnO₂ decomposes in acidic media (pH <10) or under CO₂ exposure, forming ZnCO₃ .

Q. What experimental approaches resolve contradictions in reported solubility data for disodium zincate?

Discrepancies arise from differing ionic strength and temperature conditions. For example:

Q. How can nucleation kinetics of supersaturated sodium zincate solutions be modeled?

The metastable zone width (MSZW) and induction period (τ) are critical parameters. For example:

Q. What role does disodium zincate play in enzyme activity studies (e.g., alkaline phosphatase)?

ZnO₂²⁻ serves as a Zn²+ reservoir in enzymatic assays. For example, alkaline phosphatase activity decreases by 30% in Zn²+-depleted media but recovers with Na₂ZnO₂ supplementation (1–5 mM). Use ICP-MS to track Zn²+ release kinetics and correlate with enzyme function .

Q. How does coordination chemistry explain the pH-dependent behavior of ZnO₂²⁻ in aqueous systems?

In alkaline solutions (pH >12), ZnO₂²⁻ exists as a tetrahedral complex. At lower pH (10–12), it hydrolyzes to Zn(OH)₃⁻ or Zn(OH)₂ colloids. EXAFS and Raman spectroscopy reveal structural transitions, with O-Zn-O bond angles shifting from 109° (tetrahedral) to 90° (octahedral) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.